dCeMM1

Description

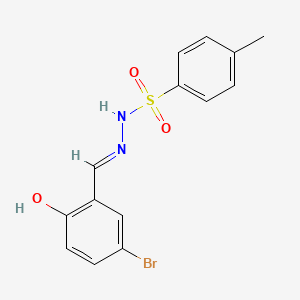

Structure

2D Structure

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-16-9-11-8-12(15)4-7-14(11)18/h2-9,17-18H,1H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEIAQYKTXKQGF-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

118719-16-7 | |

| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

dCeMM1: A Technical Guide to a Novel RBM39 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCeMM1 is a small molecule that functions as a "molecular glue" degrader, a novel therapeutic modality with the potential to target previously "undruggable" proteins.[1][2] Specifically, this compound induces the degradation of the RNA-binding protein RBM39.[3][4] This is achieved by redirecting the activity of the Cullin-RING E3 ubiquitin ligase complex CRL4-DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4][5] The discovery of this compound was the result of a rational screening approach designed to identify compounds dependent on active E3 ligases for their cytotoxic effects.[6][7] This technical guide provides an in-depth overview of this compound's mechanism of action, experimental protocols for its characterization, and key quantitative data.

Mechanism of Action: The CRL4-DCAF15 Pathway

This compound functions by neosubstrate recognition, effectively "gluing" RBM39 to the substrate receptor DCAF15 of the CRL4 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The core components of this pathway include Cullin 4 (CUL4), DDB1, DCAF15, and the ubiquitin-conjugating enzyme UBE2M.[5] The activity of the CRL complex is dependent on neddylation, a post-translational modification essential for its function.[5]

Below is a diagram illustrating the signaling pathway of this compound-induced RBM39 degradation.

Caption: this compound-induced RBM39 degradation pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity in various cell lines.

| Parameter | Cell Line | Genotype | Value | Reference |

| EC50 | KBM7 | Wild-Type | 3 µM | [3][5] |

| KBM7 | UBE2M mutant | 8 µM | [3][5] | |

| HCT116 | Wild-Type | 6.5 µM | [1] | |

| HCT116 | UBE2M mutant | 12.2 µM | [1] | |

| DC50 | SH-SY5Y | Wild-Type | 0.8 µM | [8] |

EC50: Half-maximal effective concentration for cell growth inhibition after 3 days of treatment. DC50: Half-maximal degradation concentration of RBM39.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Cell Viability Assay

This protocol is used to determine the cytotoxic or cytostatic effects of this compound.

-

Cell Seeding: Seed KBM7 or HCT116 cells (both wild-type and mutant clones) in 96-well plates at a density of 50,000 cells/mL.[5]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or DMSO as a vehicle control, in triplicate.[3][5]

-

Viability Assessment: Measure cell viability using a commercially available ATP-based luminescence assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.[5]

-

Data Analysis: Normalize the luminescence readings to the DMSO control and calculate EC50 values using a suitable curve-fitting software.[5]

Quantitative Proteomics

This protocol is employed to identify and quantify the proteins degraded upon this compound treatment.

-

Cell Treatment: Treat KBM7 cells with this compound (25 µM) or DMSO for 5 and 12 hours.[5]

-

Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

-

Isobaric Tagging: Label the peptide samples with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the mass spectrometry data to identify and quantify proteins. Compare the protein abundance between this compound-treated and DMSO-treated samples to identify significantly downregulated proteins.[5] A general overview of a quantitative proteomics workflow is available.[9]

CRL-focused CRISPR Resistance Screen

This genetic screen is used to identify the specific E3 ligase components required for this compound's activity.

-

gRNA Library Transduction: Transduce Cas9-expressing KBM7 cells with a custom-designed sgRNA library targeting all known Cullin-RING ligases (CRLs) and their regulators.[5]

-

Cell Selection: Select the transduced cells using an appropriate antibiotic (e.g., puromycin).[5]

-

Drug Treatment: Treat the selected cell population with this compound at a concentration of 4 times the EC50 (9 µM) or with DMSO as a control.[5]

-

Cell Culture and Genomic DNA Extraction: Culture the cells for an extended period (e.g., 14 days), periodically re-seeding them with fresh drug.[1] Extract genomic DNA from the surviving cell populations.

-

Sequencing and Data Analysis: Amplify and sequence the sgRNA-encoding regions from the genomic DNA. Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the DMSO control. Genes targeted by these enriched sgRNAs are considered essential for this compound's mechanism of action.[5]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the discovery and characterization of this compound.

Caption: Workflow for the discovery and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phys.org [phys.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Action of dCeMM1 for RBM39 Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism by which dCeMM1, a molecular glue degrader, induces the degradation of the RNA-binding motif protein 39 (RBM39). It details the core signaling pathway, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate this mechanism.

Core Mechanism: Molecular Glue-Mediated Degradation

This compound is a small molecule that functions as a "molecular glue" to induce the targeted degradation of RBM39.[1][2][3] Its mechanism of action relies on redirecting the activity of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4-DCAF15 complex.[1][2][4] In the absence of this compound, RBM39 does not interact with the DCAF15 substrate receptor of the E3 ligase. However, this compound facilitates a novel protein-protein interaction between the RRM2 domain of RBM39 and DCAF15.[5][6]

This ternary complex formation (DCAF15-dCeMM1-RBM39) triggers the polyubiquitination of RBM39 by the E3 ligase complex.[7][8] The attached polyubiquitin chains then mark RBM39 for recognition and subsequent degradation by the 26S proteasome.[6][7][8] The depletion of RBM39, a crucial component of the spliceosome, leads to widespread alterations in pre-mRNA splicing, ultimately resulting in the anti-proliferative effects observed in cancer cells.[7][8][9]

Caption: this compound-mediated RBM39 degradation pathway.

Quantitative Data

The following tables summarize the quantitative data associated with the activity of this compound and related compounds.

Table 1: Cellular Activity of this compound

| Cell Line | Assay | Metric | Value | Reference |

| WT KBM7 | Cell Growth Inhibition | EC50 | 3 µM | [1] |

| UBE2Mmut KBM7 | Cell Growth Inhibition | EC50 | 8 µM | [1] |

| WT KBM7 | RBM39 Degradation | Timepoint | 12, 16 h | [1] |

| SH-SY5Y | RBM39 Degradation | Remaining RBM39 | ~10% at 10 µM | [10] |

Table 2: Comparative RBM39 Degradation

| Compound | Cell Line | Concentration | Remaining RBM39 | Reference |

| This compound | SH-SY5Y | 10 µM | ~10% | [10] |

| Indisulam | SH-SY5Y | 3 µM | ~20% | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to quantify the levels of RBM39 protein in cells following treatment with this compound.

a. Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound or a vehicle control (e.g., DMSO) for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Electrotransfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for RBM39 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

e. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the RBM39 signal to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.[10]

Caption: Workflow for Western Blot analysis.

This assay measures the effect of this compound on cell proliferation and viability.

-

Seed cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 3 days).[1]

-

Add a viability reagent (e.g., CellTiter-Glo® or MTT).

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

These screens are used to identify the essential genes and pathways for this compound's activity.

-

Generate a single-guide RNA (sgRNA) library targeting genes of interest (e.g., all known E3 ligases and associated regulators).[4]

-

Transduce Cas9-expressing cells with the sgRNA library.

-

Select for transduced cells.

-

Treat the cell population with this compound or a vehicle control.

-

Collect cell samples at the beginning and end of the treatment period.

-

Isolate genomic DNA and amplify the sgRNA sequences using PCR.

-

Perform next-generation sequencing to determine the abundance of each sgRNA.

-

Analyze the data to identify sgRNAs that are enriched or depleted in the this compound-treated population, indicating genes that, when knocked out, confer resistance or sensitivity to the compound. A critical dependence on the CRL4-DCAF15 ligase complex for this compound efficacy was identified using this method.[4]

This approach provides an unbiased, global view of protein level changes upon this compound treatment.

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ).

-

Combine the labeled peptide samples.

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins in each sample. This method has shown that this compound exclusively destabilizes RBM39.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. biorxiv.org [biorxiv.org]

- 10. resources.revvity.com [resources.revvity.com]

dCeMM1: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM1 is a novel molecular glue degrader that induces the degradation of the RNA-binding protein RBM39.[1][2][3] Its discovery represents a significant advancement in the field of targeted protein degradation, moving beyond serendipitous findings to a rational approach for identifying new therapeutic agents. This document provides a comprehensive technical overview of the discovery, mechanism of action, and characterization of this compound, intended for professionals in the fields of biomedical research and drug development. Included are detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Discovery of this compound: A Rational Screening Approach

This compound was identified through a pioneering screening strategy that leveraged the dependency of molecular glue degraders on the ubiquitin-proteasome system.[4][5][6] The core principle was to identify compounds that exhibit differential cytotoxicity in cells with normal versus impaired Cullin-RING ligase (CRL) activity.[4]

Experimental Protocol: Differential Chemical Profiling in Hypo-neddylated Cell Lines

This screening method was designed to pinpoint small molecules whose cytotoxic effects are contingent on functional CRL complexes.[4]

Objective: To identify compounds that selectively inhibit the proliferation of cells with proficient CRL activity while sparing cells with impaired CRL function.

Materials:

-

Wild-type (WT) KBM7 cells (CRL-proficient)

-

UBE2M mutant (UBE2Mmut) KBM7 cells (hypo-neddylated, resulting in impaired CRL activity)[4]

-

A diverse library of cytotoxic/cytostatic small molecules (e.g., a ~2,000 compound library)[4]

-

96-well or 384-well opaque-walled cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Seeding: Seed both WT and UBE2Mmut KBM7 cells into separate multi-well plates at a predetermined optimal density.

-

Compound Treatment: Treat the cells with the small molecule library at various concentrations (e.g., a primary screen at a single high concentration followed by dose-response validation for hits). Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Incubate the cells for a period sufficient to observe effects on cell viability (e.g., 3 days).[1]

-

Cell Viability Assessment:

-

Equilibrate the plates to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated controls for each cell line.

-

Identify compounds that show a significant decrease in viability in WT cells compared to UBE2Mmut cells. These are potential molecular glue degraders.

-

Discovery Workflow Diagram

Caption: Workflow for the discovery of this compound.

Characterization of this compound

Following its discovery, this compound was subjected to a series of rigorous characterization studies to elucidate its mechanism of action and target selectivity.

Mechanism of Action: A Molecular Glue for RBM39 Degradation

This compound functions as a molecular glue that redirects the CRL4DCAF15 E3 ubiquitin ligase to the RNA-binding protein RBM39, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]

Signaling Pathway Diagram

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 5. ch.promega.com [ch.promega.com]

- 6. youtube.com [youtube.com]

dCeMM1: A Chemical Probe for Unraveling RBM39 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RNA-binding motif protein 39 (RBM39) has emerged as a critical factor in cancer biology, primarily through its roles in transcriptional co-regulation and alternative RNA splicing.[1][2] The discovery of molecules that can induce the degradation of RBM39 has provided powerful tools to study its function and explore its therapeutic potential. dCeMM1 is a rationally discovered molecular glue degrader that selectively targets RBM39 for proteasomal degradation.[3][4] This technical guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and insights into the cellular pathways it perturbs.

Mechanism of Action: A Molecular Glue for Targeted Degradation

This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction, leading to the degradation of a target protein.[5] Specifically, this compound facilitates the interaction between the RBM39 protein and the DCAF15 E3 ubiquitin ligase substrate receptor.[3][4] This induced proximity results in the polyubiquitination of RBM39, marking it for degradation by the proteasome.[5][6] The degradation of RBM39 leads to significant alterations in RNA splicing, which in turn affects various cellular processes and can trigger apoptosis in cancer cells.[2][7]

The following diagram illustrates the mechanism of this compound-induced RBM39 degradation:

Caption: Mechanism of this compound-induced RBM39 degradation.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key data points for cell viability and RBM39 degradation.

Table 1: Cell Viability (EC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| KBM7 (Wild-Type) | Chronic Myelogenous Leukemia | 3 | [6] |

| KBM7 (UBE2M mutant) | Chronic Myelogenous Leukemia | 8 | [6] |

| HCT116 (Wild-Type) | Colorectal Carcinoma | Not explicitly stated, but differential viability observed | [6] |

Table 2: RBM39 Degradation (DC50) by this compound

| Cell Line | DC50 (µM) | Dmax (% degradation) | Reference |

| SH-SY5Y | 0.8 | >90% (at 10 µM) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound.

Materials:

-

Cancer cell line of interest (e.g., KBM7)

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the DMSO control and calculate the EC50 value using a suitable software (e.g., GraphPad Prism).[6]

Western Blot for RBM39 Degradation

This protocol is used to visualize and quantify the degradation of RBM39 following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against RBM39 (e.g., from Atlas Antibodies)

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for a specific time course (e.g., 6, 12, 24 hours). Include a DMSO control.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RBM39 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[8]

Quantitative Proteomics

This protocol provides a general workflow for identifying and quantifying protein-level changes upon this compound treatment.

Workflow:

-

Cell Culture and Treatment: Treat cells with this compound or DMSO control.

-

Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.

-

Isobaric Labeling: Label the peptide samples from different conditions with isobaric tags (e.g., TMT or iTRAQ).

-

LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the peptides and proteins using specialized software (e.g., MaxQuant). The relative abundance of proteins between this compound-treated and control samples can then be determined.[3][6]

The following diagram outlines the experimental workflow for quantitative proteomics:

Caption: Quantitative proteomics workflow.

CRISPR-Cas9 Screen for Target Identification

This protocol describes a pooled CRISPR-Cas9 screen to identify genes that, when knocked out, confer resistance to this compound.

Workflow:

-

Library Transduction: Transduce a Cas9-expressing cell line with a pooled sgRNA library targeting a set of genes (e.g., all E3 ligases).

-

Selection: Select for successfully transduced cells (e.g., using puromycin).

-

Drug Treatment: Treat the cell population with this compound at a concentration that inhibits the growth of wild-type cells.

-

Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract their genomic DNA.

-

PCR and Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and analyze the abundance of each sgRNA by next-generation sequencing.

-

Data Analysis: Identify sgRNAs that are enriched in the this compound-treated population compared to a control population. The genes targeted by these sgRNAs are potential resistance genes.[3][6]

The following diagram illustrates the CRISPR-Cas9 screening workflow:

Caption: CRISPR-Cas9 screening workflow.

RBM39 Signaling and Cellular Functions

RBM39 is a multifaceted protein involved in several key cellular processes. Its degradation by this compound can therefore have widespread effects.

Role in RNA Splicing

RBM39 is a component of the spliceosome and plays a crucial role in the recognition of 3' splice sites and the regulation of alternative splicing.[1][2] Its depletion leads to widespread intron retention and exon skipping, altering the transcriptome and affecting the function of numerous proteins.[7][9]

Interaction with Transcription Factors

RBM39 can act as a transcriptional co-activator for several transcription factors, including:

-

AP-1 (c-Jun): RBM39 can enhance the transcriptional activity of AP-1.[5]

-

Estrogen Receptors (ERα and ERβ): It functions as a co-activator for estrogen receptors.[10]

-

NF-κB: RBM39 has been shown to interact with the NF-κB pathway.[10]

The following diagram depicts the signaling pathways involving RBM39:

Caption: RBM39 signaling and cellular functions.

Conclusion

This compound is a valuable chemical probe for studying the function of RBM39. Its ability to induce the selective and rapid degradation of RBM39 allows for the acute depletion of the protein, enabling researchers to investigate the immediate consequences of its loss. The data and protocols presented in this guide provide a solid foundation for utilizing this compound to further elucidate the roles of RBM39 in normal physiology and disease, particularly in the context of cancer. The continued exploration of this compound and similar molecular glue degraders holds significant promise for the development of novel therapeutic strategies targeting previously "undruggable" proteins.

References

- 1. Global regulation of alternative RNA splicing by the SR-rich protein RBM39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cancer-associated RBM39 bridges the pre-mRNA, U1 and U2 snRNPs to regulate alternative splicing | Semantic Scholar [semanticscholar.org]

- 4. A cancer associated RNA binding protein autoregulates itself through alternative splicing – Department of Biology | ETH Zurich [biol.ethz.ch]

- 5. RBM39 Alters Phosphorylation of c-Jun and Binds to Viral RNA to Promote PRRSV Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cellular Impact of dCeMM1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular pathways affected by dCeMM1, a novel molecular glue degrader. This compound represents a significant advancement in targeted protein degradation, a therapeutic strategy designed to eliminate disease-causing proteins. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the involved cellular processes.

Core Mechanism: Targeted Degradation of RBM39

This compound functions as a molecular glue that selectively induces the degradation of the RNA-binding protein RBM39.[1][2][3] This targeted degradation is achieved by redirecting the activity of the Cullin-RING E3 ubiquitin ligase complex CRL4DCAF15.[1][2][3] this compound facilitates the formation of a ternary complex between the substrate receptor DCAF15 and RBM39, leading to the polyubiquitination of RBM39 and its subsequent destruction by the proteasome.[1][4] This specific degradation of RBM39 has been shown to be the primary mechanism driving the anti-proliferative effects of this compound in cancer cells.[1]

Signaling Pathway Diagram

The following diagram illustrates the molecular pathway initiated by this compound treatment.

Caption: this compound-mediated degradation of RBM39 via the CRL4-DCAF15 pathway.

Quantitative Effects of this compound Treatment

The efficacy of this compound has been quantified through various cellular assays. The following tables summarize the key findings from published studies.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Assay Type | Metric | Value | Reference |

| KBM7 (Wild-Type) | Cell Growth | EC50 | 3 µM | [2] |

| KBM7 (UBE2Mmut) | Cell Growth | EC50 | 8 µM | [2] |

| HCT116 (Wild-Type) | Viability | EC50 | 6.5 µM | [5] |

| HCT116 (UBE2Mmut) | Viability | EC50 | 12.2 µM | [5] |

Table 2: RBM39 Protein Degradation

| Cell Line | This compound Concentration | Treatment Duration | RBM39 Level Reduction | Reference |

| KBM7 (Wild-Type) | 10 µM | 12 hours | Decreased | [2] |

| KBM7 (Wild-Type) | 10 µM | 16 hours | Decreased | [2] |

Downstream Cellular Consequences: Apoptosis Induction

A significant consequence of RBM39 degradation by this compound is the induction of apoptosis, or programmed cell death, in cancer cells.[1] This effect underscores the therapeutic potential of targeting RBM39.

Logical Flow of Apoptosis Induction

Caption: Logical flow from this compound treatment to apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Quantitative Proteomics via Isobaric Tagging

This method is used to identify and quantify changes in the proteome following this compound treatment.

Experimental Workflow Diagram

Caption: Workflow for quantitative proteomics analysis.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at the specified concentration and duration. A vehicle control (e.g., DMSO) is run in parallel.

-

Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Digestion: Quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Isobaric Labeling: Label the peptide samples from different conditions with distinct isobaric tags (e.g., TMT or iTRAQ reagents).

-

Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using techniques like high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze the fractionated peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw mass spectrometry data using appropriate software to identify peptides and quantify the relative abundance of proteins across the different conditions.

CRISPR/Cas9-based Genetic Screens

CRISPR/Cas9 screens are employed to identify genes essential for the activity of this compound.

Protocol:

-

sgRNA Library Design: Design a single-guide RNA (sgRNA) library targeting genes of interest, such as all known Cullin-RING ligases and their regulators.

-

Lentiviral Production: Produce lentiviral particles carrying the sgRNA library.

-

Cell Transduction: Transduce Cas9-expressing cells with the lentiviral library at a low multiplicity of infection.

-

Drug Selection: Treat the transduced cell population with this compound.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from both the treated and untreated cell populations. Amplify the sgRNA cassettes by PCR and perform high-throughput sequencing.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are either enriched or depleted in the this compound-treated population, thereby revealing genes that, when knocked out, confer resistance or sensitivity to the compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time points.

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicative of late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on cell death.

References

An In-depth Technical Guide to the dCeMM1 Molecular Glue Degrader: Targeting RBM39 through CRL4^DCAF15 E3 Ligase Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular glue degrader dCeMM1, detailing its mechanism of action, target protein, and interaction with the E3 ubiquitin ligase complex. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the core biological processes and experimental workflows.

Executive Summary

This compound is a small molecule molecular glue degrader that induces the degradation of the RNA-binding protein RBM39.[1][2] It functions by redirecting the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with its substrate receptor DCAF15 (CRL4^DCAF15) to RBM39, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This targeted protein degradation strategy has shown anti-proliferative effects in cancer cell lines, highlighting its therapeutic potential. The discovery of this compound was a result of a rational screening approach in hypo-neddylated cells, which are deficient in CRL activity, to identify compounds dependent on functional E3 ligase complexes.[4]

Mechanism of Action: this compound-Mediated RBM39 Degradation

This compound acts as a "molecular glue" by inducing proximity between the E3 ligase substrate receptor DCAF15 and the target protein RBM39.[3] Unlike traditional inhibitors that block the active site of a protein, this compound creates a novel protein-protein interaction surface. This ternary complex formation between DCAF15, this compound, and RBM39 is the critical step for subsequent ubiquitination of RBM39 by the CRL4^DCAF15 E3 ligase machinery. The poly-ubiquitinated RBM39 is then recognized and degraded by the 26S proteasome.

Signaling Pathway Diagram

Caption: this compound-mediated degradation pathway of RBM39.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related molecules. It is important to note that direct binding affinity data for this compound is limited in the public domain. Therefore, data for the structurally and functionally similar aryl sulfonamide E7820 is included as a reference for the biophysical interactions.

Table 1: Cellular Activity of this compound

| Cell Line | Genotype | Parameter | Value (µM) | Reference |

| KBM7 | Wild-Type | EC50 | 3 | [1][4] |

| KBM7 | UBE2M mutant | EC50 | 8 | [1][4] |

| SH-SY5Y | Wild-Type | DC50 (RBM39 degradation) | 0.8 |

Table 2: Biophysical Characterization of the Ternary Complex (using E7820 as a this compound analog)

| Interacting Molecules | Parameter | Value (µM) | Method | Reference |

| DDB1-DCAF15 + RBM39_RRM2 (in the presence of 50 µM E7820) | KDapp | 2.0 | TR-FRET | [1] |

| DDB1-DCAF15-DDA1 + RBM39_RRM2 (in the presence of 50 µM E7820) | KDapp | 0.62 | TR-FRET | [1] |

| DCAF15 + RBM39 | KDapp | ~31-34 | Native Mass Spectrometry | [5] |

| DCAF15 + RBM39 (in the presence of 500 nM E7820) | KDapp | ~0.3-1.3 | Native Mass Spectrometry | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and provide a framework for the investigation of this compound and similar molecular glue degraders.

RBM39 Degradation Assay using HTRF (Homogeneous Time-Resolved Fluorescence)

This assay quantifies the intracellular degradation of RBM39 upon treatment with this compound.

Materials:

-

SH-SY5Y cells

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

HTRF Human Total RBM39 Detection Kit (e.g., Revvity #64RBM39TPEG)

-

384-well white opaque microplates

-

Plate reader capable of HTRF measurements

Procedure:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in appropriate medium.

-

Seed cells into a 384-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Remove the cell culture medium and wash the cells with PBS.

-

Add the HTRF lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.

-

-

HTRF Reaction:

-

Transfer the cell lysate to a new 384-well white opaque microplate.

-

Add the HTRF detection reagents (anti-RBM39 antibodies labeled with donor and acceptor fluorophores) to each well.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

-

Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the DC50 value.

-

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of RBM39 in the presence of this compound.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2M)

-

Recombinant human CRL4^DCAF15 complex (or individual components: CUL4A, RBX1, DDB1, DCAF15)

-

Recombinant human RBM39

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and Western blot reagents

-

Anti-RBM39 and anti-ubiquitin antibodies

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4^DCAF15 complex, RBM39, and ubiquitin in the ubiquitination reaction buffer.

-

Add this compound or DMSO to the respective reaction tubes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using anti-RBM39 and anti-ubiquitin antibodies to detect the ubiquitinated forms of RBM39.

-

Ternary Complex Formation Assay using TR-FRET

This assay measures the this compound-induced proximity of DCAF15 and RBM39.

Materials:

-

Recombinant, purified DCAF15 (e.g., His-tagged)

-

Recombinant, purified RBM39 (e.g., GST-tagged)

-

This compound

-

Terbium-conjugated anti-His antibody (donor)

-

Fluorescein-conjugated anti-GST antibody (acceptor)

-

TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume black microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in TR-FRET assay buffer.

-

-

Reaction Setup:

-

In a 384-well plate, add the His-tagged DCAF15, GST-tagged RBM39, terbium-conjugated anti-His antibody, and fluorescein-conjugated anti-GST antibody.

-

Add the this compound dilutions or DMSO to the wells.

-

-

Incubation:

-

Incubate the plate at room temperature for the optimized time to allow for complex formation.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, exciting the donor fluorophore and measuring the emission from both the donor and acceptor.

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the this compound concentration to determine the potency of ternary complex formation.

-

Experimental and Logical Workflows

CRISPR/Cas9 Screen for E3 Ligase Identification

Caption: Workflow for a CRISPR/Cas9 screen to identify the E3 ligase complex responsible for this compound's activity.

In Vitro Ubiquitination Workflow

References

- 1. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Potential Therapeutic Applications of dCeMM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

dCeMM1 is a novel small molecule that has been identified as a molecular glue degrader. It induces the degradation of the RNA-binding protein RBM39 by redirecting the activity of the CRL4DCAF15 E3 ubiquitin ligase complex. This targeted protein degradation approach opens up new therapeutic avenues, particularly in oncology, where RBM39 has been implicated in the survival and proliferation of cancer cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction to this compound

This compound was discovered through a rational chemical profiling approach in hypo-neddylated cell lines, a strategy designed to identify novel molecular glue degraders.[1][2] Unlike traditional enzyme inhibitors, this compound functions by inducing proximity between its target protein, RBM39, and the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF15).[1][3] This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[2][4] The selective degradation of RBM39 has been shown to have anti-proliferative effects in cancer cell lines, highlighting the therapeutic potential of this compound.[5]

Mechanism of Action

This compound acts as a "molecular glue" to facilitate a novel protein-protein interaction. The core mechanism involves the formation of a ternary complex between the CRL4DCAF15 E3 ligase, this compound, and the neosubstrate, RBM39. This process ultimately leads to the targeted degradation of RBM39.

Signaling Pathway of this compound-mediated RBM39 Degradation

References

- 1. researchgate.net [researchgate.net]

- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

Methodological & Application

preparing dCeMM1 stock solution and working concentration

Application Notes and Protocols for dCeMM1

Introduction

This compound is a small molecule molecular glue degrader that selectively targets the RNA-binding protein RBM39 for proteasomal degradation.[1][2][3] It functions by redirecting the activity of the CRL4-DCAF15 E3 ubiquitin ligase complex, inducing proximity between the ligase and RBM39.[1][3][4] This leads to the ubiquitination and subsequent degradation of RBM39, making this compound a valuable tool for studying the biological functions of RBM39 and a potential therapeutic agent.[4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common cell-based assays.

Properties and Storage of this compound

A summary of the key properties of this compound is provided below.

| Property | Value |

| Target | RBM39 (RNA Binding Motif Protein 39) |

| Mechanism of Action | Molecular Glue Degrader via CRL4-DCAF15 E3 Ligase |

| Molecular Formula | C₁₄H₁₃BrN₂O₃S |

| Molecular Weight | 369.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (up to 100 mg/mL)[1], Insoluble in water[3] |

Storage Conditions:

-

Powder: Store at -20°C for up to 3 years.[1]

-

Stock Solution (in DMSO): Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Preparation of this compound Stock Solution

Critical Note: Dimethyl sulfoxide (DMSO) is hygroscopic. The presence of moisture can significantly impact the solubility and stability of this compound.[3] Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

Protocol:

-

Equilibrate: Allow the this compound powder vial and anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.

-

Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration. The following table provides calculations for common stock concentrations.

| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL |

| 1 mM | 0.369 mg | 1.846 mg |

| 10 mM | 3.692 mg | 18.46 mg |

| 50 mM | 18.46 mg | 92.3 mg |

| 100 mM | 36.92 mg | 184.6 mg |

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, to prepare a 10 mM stock solution, add 270.8 µL of DMSO to 1 mg of this compound.

-

Solubilize: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤37°C) may aid dissolution if necessary.

-

Aliquot & Store: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Working Concentrations and Applications

The optimal working concentration of this compound depends on the cell line, assay type, and experimental duration. The following table summarizes concentrations reported in the literature for various applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

| Application | Cell Line(s) | Working Concentration Range | Incubation Time | Reference(s) |

| Cell Viability / Growth Inhibition | KBM7, HCT116 | 0 - 100 µM (EC₅₀: 3-8 µM) | 3 days | [1][4] |

| RBM39 Degradation (Western Blot) | KBM7, SH-SY5Y | 10 µM - 25 µM | 12 - 24 hours | [1][4][6] |

| Expression Proteomics | KBM7 | 25 µM | 12 hours | [4] |

| CRISPR Resistance Screen | KBM7 | 9 µM (initial) | 14 days | [4] |

| HTRF Degradation Assay | SH-SY5Y | 1 nM - 10 µM | 24 hours | [6] |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of this compound on cell proliferation and viability using a luminescence-based assay like CellTiter-Glo®.

Methodology:

-

Cell Seeding: Seed cells (e.g., KBM7) in a 96-well, opaque-walled plate at a density of 5,000 cells per well (50,000 cells/mL in 100 µL).[4]

-

Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your DMSO stock. The final DMSO concentration in the assay should not exceed 0.1% and should be consistent across all wells, including a DMSO-only vehicle control.

-

Treatment: Add the this compound dilutions to the appropriate wells in triplicate.

-

Incubation: Incubate the plate for 3 days (72 hours) under standard cell culture conditions.[4]

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings of treated wells to the DMSO vehicle control wells. Plot the normalized values against the log of the this compound concentration to determine the EC₅₀ value.

Protocol 2: Western Blot for RBM39 Degradation

This protocol details the detection of RBM39 protein levels in cells following treatment with this compound.

Methodology:

-

Cell Treatment: Plate cells and treat with the desired concentration of this compound (e.g., 10 µM) and a DMSO vehicle control for the specified time (e.g., 12 or 16 hours).[1]

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cell pellets in a suitable lysis buffer (e.g., 50mM Tris pH 7.9, 8M Urea, 1% CHAPS) and incubate with shaking at 4°C for at least 30 minutes.[4]

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize lysate concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.[4]

-

Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RBM39 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH, or Vinculin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Mechanism of Action of this compound

This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[4] Specifically, this compound binds to the DCAF15 substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4-DCAF15) and to the target protein RBM39.[4][5] This drug-induced ternary complex formation brings RBM39 into close proximity to the E3 ligase machinery, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.[5][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for dCeMM1-Mediated RBM39 Degradation

Topic: dCeMM1 Treatment Duration for Optimal RBM39 Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel small molecule that functions as a "molecular glue," inducing the targeted degradation of the RNA-binding motif protein 39 (RBM39).[1][2] This activity is achieved by redirecting the CRL4-DCAF15 E3 ubiquitin ligase complex to RBM39, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] The degradation of RBM39, a key splicing factor, has significant anti-cancer effects, making this compound a valuable tool for cancer research and therapeutic development.[4][5] These application notes provide a comprehensive overview of the quantitative data available for this compound-mediated RBM39 degradation and detailed protocols to assist researchers in determining the optimal treatment conditions for their specific cellular models.

Quantitative Data Summary

The efficacy of this compound in degrading RBM39 is dependent on the cell line, concentration, and duration of treatment. The following tables summarize the available quantitative data from preclinical studies.

Table 1: Dose-Response of this compound in Various Cell Lines

| Cell Line | Parameter | Value (µM) | Treatment Duration | Reference |

| KBM7 (Wild-Type) | EC50 | 3 | 3 days | [1] |

| KBM7 (UBE2M mutant) | EC50 | 8 | 3 days | [1] |

| SH-SY5Y (Neuroblastoma) | DC50 | 0.8 | 24 hours | [4] |

EC50: Half-maximal effective concentration for cell growth inhibition. DC50: Half-maximal degradation concentration.

Table 2: RBM39 Degradation at Specific this compound Concentrations and Time Points

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | RBM39 Degradation Level | Reference |

| KBM7 (Wild-Type) | 10 | 12 | Decreased expression | [1] |

| KBM7 (Wild-Type) | 10 | 16 | Decreased expression | [1] |

| KBM7 (Wild-Type) | 25 | 12 | Exclusive destabilization of RBM39 | [3] |

| SH-SY5Y (Neuroblastoma) | 10 | 24 | ~90% degradation (~10% RBM39 remaining) | [4] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action this compound acts as a molecular glue to induce the proximity of RBM39 and the DCAF15 substrate receptor of the CRL4 E3 ubiquitin ligase complex. This ternary complex formation facilitates the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.

References

Application Notes and Protocols for Cell Viability Assessment Following dCeMM1 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

dCeMM1 is a novel small molecule that has been identified as a molecular glue degrader.[1][2][3] It functions by inducing the proximity of the E3 ubiquitin ligase substrate receptor DCAF15 and the splicing factor RBM39, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2] This targeted protein degradation has shown potent anti-proliferative effects in various cancer cell lines, making this compound a compound of significant interest in cancer research and drug development.[1][4] These application notes provide a detailed protocol for assessing cell viability in response to this compound treatment, a critical step in evaluating its therapeutic potential.

Mechanism of Action of this compound

This compound acts as a molecular glue, facilitating the formation of a ternary complex between the DCAF15 subunit of the CRL4 E3 ubiquitin ligase and the target protein, RBM39.[1][2] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome. The degradation of RBM39, a key splicing factor, disrupts normal cellular processes and can lead to cell death in susceptible cancer cells.[1]

Figure 1: Signaling pathway of this compound-mediated RBM39 degradation.

Data Presentation

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various cell lines after a 3-day treatment period. This data is crucial for designing experiments with appropriate concentration ranges of the compound.

| Cell Line | Genotype | EC50 (µM) | Reference |

| KBM7 | Wild-Type (WT) | 3 | [1] |

| KBM7 | UBE2M mutant | 8 | [1] |

| HCT116 | Wild-Type (WT) | 6.5 | [5] |

| HCT116 | UBE2M LOF | 12.2 | [5] |

Experimental Protocols

This section provides a detailed protocol for a common cell viability assay, the CellTiter-Glo® Luminescent Cell Viability Assay, which is suitable for assessing the effects of this compound. This assay measures ATP levels, an indicator of metabolically active cells.[1]

Cell Viability Assay using CellTiter-Glo®

This protocol is adapted for a 96-well plate format, which is ideal for dose-response studies.

Materials:

-

This compound (MedChemExpress, HY-136168 or equivalent)

-

Cell line of interest (e.g., KBM7, HCT116)

-

Appropriate cell culture medium and supplements

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS)

-

96-well clear-bottom, opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding:

-

For suspension cells (e.g., KBM7): Seed cells at a density of 50,000 cells/mL in a 96-well plate.[1]

-

For adherent cells (e.g., HCT116): Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment and analysis. This typically ranges from 2,000 to 10,000 cells per well. Allow cells to adhere overnight.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.[2]

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

-

Carefully remove the medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound. For suspension cells, add the concentrated this compound solution directly to the wells.

-

Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.[1]

-

-

CellTiter-Glo® Assay:

-

On the day of analysis, equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium and reagent but no cells) from all experimental readings.

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the normalized viability data against the log of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Figure 2: Experimental workflow for the cell viability assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the effects of this compound on cell viability. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the accurate assessment of this compound's therapeutic potential and its mechanism of action. The use of standardized assays and clear data presentation is paramount for comparing results across different studies and advancing the field of targeted protein degradation.

References

- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. phys.org [phys.org]

- 4. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Proteomics Strategies to Identify Off-Targets of the Molecular Glue Degrader dCeMM1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glue degraders, a class of small molecules, induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent proteasomal degradation.[1][2] dCeMM1 is a recently identified molecular glue degrader that destabilizes the splicing factor RBM39 by redirecting the activity of the CRL4-DCAF15 ligase complex.[3][4] While potent against its intended target, a comprehensive understanding of this compound's off-target profile is crucial for predicting potential side effects and elucidating secondary mechanisms of action.[5]

This application note details two robust quantitative proteomics workflows for the unbiased identification of this compound off-targets in a cellular context: Thermal Proteome Profiling (TPP) and Chemical Proteomics affinity pull-downs.[5][6][7] These methods provide complementary insights into direct and indirect cellular targets of small molecules.

Overall Experimental Workflow

The comprehensive strategy for identifying this compound off-targets involves parallel execution of Thermal Proteome Profiling and Chemical Proteomics, followed by data analysis and validation. This dual approach provides a more complete picture of cellular engagement, distinguishing direct binding events from downstream pathway effects.

Method 1: Thermal Proteome Profiling (TPP)

Principle: TPP is a powerful method for monitoring drug-protein interactions in living cells.[8][9] It is based on the principle that the binding of a ligand, such as this compound, alters the thermal stability of its target proteins.[10] By heating cell lysates or intact cells across a temperature gradient and quantifying the remaining soluble proteins using mass spectrometry, one can identify proteins that are stabilized (direct targets) or destabilized (indirect or downstream targets) by the compound.[6][11]

Detailed Experimental Protocol: TPP

-

Cell Culture and Treatment:

-

Culture human KBM7 cells to a density of approximately 1-2 x 10^6 cells/mL.

-

Treat cells with 10 µM this compound or a vehicle control (e.g., DMSO) for 2 hours at 37°C. Ensure enough cells for at least 1-2 mg of protein per condition.

-

-

Heat Treatment and Lysis:

-

Aliquot the cell suspensions into PCR tubes for each temperature point (e.g., 10 temperatures from 40°C to 67°C).

-

Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by 3 minutes at 25°C.

-

Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular contents.

-

-

Isolation of Soluble Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Digestion and TMT Labeling:

-

Quantify protein concentration using a BCA assay.

-

Take an equal amount of protein from each temperature point. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.[12]

-

Label the resulting peptides with tandem mass tag (TMT) 10-plex reagents according to the manufacturer's protocol, allowing for multiplexed quantitative analysis.[8]

-

Combine the labeled peptide samples into a single tube.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Process the raw MS data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.[16]

-

Normalize the protein abundance data and plot the relative soluble protein amount against temperature for each protein to generate melting curves.

-

Identify proteins with a significant shift in their melting temperature (Tm) between the this compound-treated and vehicle-treated samples.

-

Data Presentation: TPP Results

Quantitative data from a TPP experiment should be summarized to highlight significant thermal shifts.

| Protein (Gene Name) | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) | p-value | Annotation |

| RBM39 | 52.1 | 55.8 | +3.7 | < 0.001 | On-Target |

| CDK12 | 48.5 | 51.2 | +2.7 | < 0.005 | Potential Off-Target |

| TOP2A | 54.3 | 51.1 | -3.2 | < 0.005 | Destabilized Protein |

| PARP1 | 58.9 | 59.1 | +0.2 | > 0.05 | No Significant Shift |

| HSP90AA1 | 61.2 | 61.0 | -0.2 | > 0.05 | No Significant Shift |

Method 2: Chemical Proteomics

Principle: This method, also known as compound-centric chemical proteomics (CCCP), uses an immobilized version of the small molecule to "fish" for interacting proteins from a cell lysate.[5][7] A this compound-based probe is synthesized and conjugated to beads. When incubated with cell lysate, proteins that bind to this compound are captured and subsequently identified by mass spectrometry.[17][18] This approach is excellent for identifying direct binding partners.

Detailed Experimental Protocol: Chemical Proteomics

-

Probe Synthesis and Immobilization:

-

Synthesize a this compound analog with a linker arm and a reactive group (e.g., an alkyne or amine).

-

Covalently attach the this compound probe to affinity beads (e.g., NHS-activated sepharose or azide-activated beads for click chemistry).

-

-

Cell Lysis:

-

Harvest untreated KBM7 cells and wash with cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors) on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

Include a control pulldown with unconjugated beads to identify non-specific binders.

-

For competition experiments, pre-incubate a parallel lysate sample with a high concentration of free this compound before adding the beads.

-

-

Washing and Elution:

-

Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating at 95°C for 10 minutes.

-

-

Protein Preparation and LC-MS/MS:

-

Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, or perform an in-solution digest directly.

-

Analyze the resulting peptides by LC-MS/MS using a label-free quantification (LFQ) or data-independent acquisition (DIA) approach.[19]

-

-

Data Analysis:

-

Process MS data to identify and quantify proteins.

-

Compare protein abundance between the this compound-probe pulldown and the control bead pulldown.

-

Proteins significantly enriched in the this compound-probe sample and diminished in the competition sample are considered high-confidence interactors.

-

Data Presentation: Chemical Proteomics Results

Data from chemical proteomics should clearly show enrichment of specific proteins.

| Protein (Gene Name) | Abundance (this compound Probe) | Abundance (Control Beads) | Fold Enrichment | Competition Result | Annotation |

| RBM39 | 1.5e8 | 2.1e5 | 714 | Reduced >95% | On-Target |

| DCAF15 | 9.8e7 | 3.5e5 | 280 | Reduced >90% | On-Target Complex |

| DDB1 | 8.5e7 | 4.0e5 | 212 | Reduced >90% | On-Target Complex |

| CDK12 | 5.2e7 | 1.1e6 | 47 | Reduced >80% | Potential Off-Target |

| ACTB | 2.0e9 | 1.8e9 | 1.1 | No Change | Non-specific binder |

Signaling Pathway Analysis

The identification of an off-target like CDK12 (Cyclin-Dependent Kinase 12) warrants further investigation into its associated signaling pathways. CDK12 is a key regulator of transcriptional elongation. Its inhibition or degradation could have downstream consequences on the expression of DNA damage response (DDR) genes, among others.

Conclusion

The systematic application of Thermal Proteome Profiling and Chemical Proteomics provides a powerful, multi-pronged approach to comprehensively profile the on- and off-targets of molecular glue degraders like this compound. TPP offers insights into target engagement and downstream pathway perturbations within intact cells, while chemical proteomics robustly identifies direct binding partners. Together, these methods are indispensable for modern drug development, enabling a deeper understanding of a compound's mechanism of action and ensuring greater therapeutic safety and efficacy.

References

- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 10. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]

- 13. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. agilent.com [agilent.com]